Structural Differentiation: 2-Methylcyclopropyl vs. 1-Methylcyclopropyl and Unsubstituted Cyclopropyl Analogs
3-(2-Methylcyclopropyl)-3-oxopropanenitrile features a 2-methyl substituent on the cyclopropane ring (SMILES: CC1CC1C(=O)CC#N), resulting in a distinct stereochemical and conformational profile compared to its 1‑methylcyclopropyl regioisomer (SMILES: CC1(C(=O)CC#N)CC1) and the unsubstituted cyclopropyl analog (C₆H₇NO, CAS 118431-88-2). This structural variation directly influences the compound's three‑dimensional shape and reactivity in cycloaddition and condensation reactions .
| Evidence Dimension | Molecular Structure and Connectivity |
|---|---|
| Target Compound Data | C₇H₉NO, MW 123.15, 2-methylcyclopropyl substitution |
| Comparator Or Baseline | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile (C₇H₉NO, MW 123.15, 1-methylcyclopropyl substitution); 3-Cyclopropyl-3-oxopropanenitrile (C₆H₇NO, MW 109.13, unsubstituted cyclopropyl) |
| Quantified Difference | Regioisomeric (2- vs. 1-methyl) and molecular weight difference (14.02 g/mol vs. unsubstituted analog) |
| Conditions | Structural comparison based on SMILES notation and molecular formula |
Why This Matters
The specific 2-methylcyclopropyl motif imparts a unique spatial arrangement that can alter binding interactions with biological targets and influence reaction selectivity in heterocycle synthesis, making it irreplaceable without empirical validation [1].
- [1] Kuujia. (n.d.). 3-(2-Methylcyclopropyl)-3-oxopropanenitrile (CAS 1152599-39-7). Retrieved from https://www.kuujia.com/cas-1152599-39-7.html View Source
